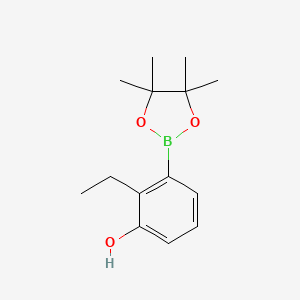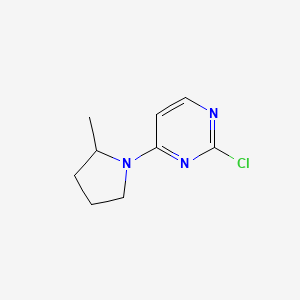![molecular formula C20H26N4O4 B13867138 Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate](/img/structure/B13867138.png)
Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate is a complex organic compound that features a piperidine ring, an oxazole ring, and a carbamimidoylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate typically involves multiple steps. One common route includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Attachment of the carbamimidoylphenyl group:
Formation of the piperidine ring: The piperidine ring is synthesized and then attached to the oxazole ring.
Esterification: The final step involves the esterification of the compound to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using a variety of reagents, depending on the desired functional group.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases that involve the molecular targets it interacts with.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydroisoxazol-5-yl]acetyl]piperidin-2-yl]acetate
- Ethyl 3- (2- ( ( (4-carbamimidoylphenyl)amino)methyl)-1-methyl-N- (pyridin-2-yl)-1H-benzo [d]imidazole-5-carboxamido)propanoate acetate
Uniqueness
Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H26N4O4 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate |
InChI |
InChI=1S/C20H26N4O4/c1-27-19(26)10-15-4-2-3-9-24(15)18(25)12-16-11-17(23-28-16)13-5-7-14(8-6-13)20(21)22/h5-8,15-16H,2-4,9-12H2,1H3,(H3,21,22) |
Clave InChI |
ABHCVRDBFOIOIM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1CCCCN1C(=O)CC2CC(=NO2)C3=CC=C(C=C3)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13867090.png)
![4-Bromo-2-chloro-1-[(cyclopropylmethyl)sulfonyl]benzene](/img/structure/B13867091.png)

![5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one](/img/structure/B13867110.png)


![4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13867124.png)
![methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate](/img/structure/B13867125.png)


![Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13867129.png)

